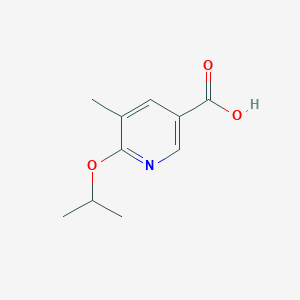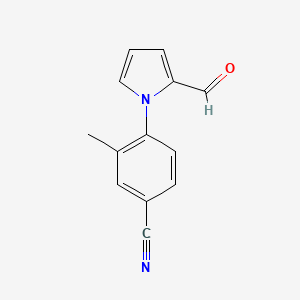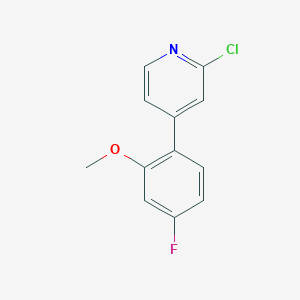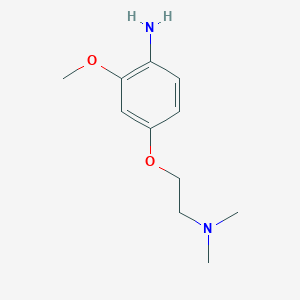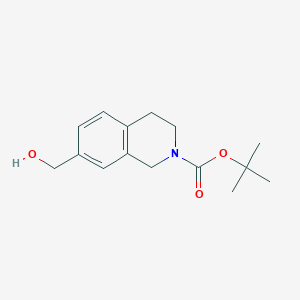
2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol
Descripción general
Descripción
“2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol” is a compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol. It belongs to the class of organic compounds known as tetrahydroisoquinolines .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate" . The InChI code for the compound is "1S/C15H21NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3" .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
-
- 1,2,3,4-Tetrahydroisoquinoline is a key fragment of diverse range of alkaloids and bioactive molecules . It’s present in various natural and non-natural compounds with intriguing biological properties .
- THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
- Some THIQ analogs are used clinically .
- N-benzyl THIQs are known to function as antineuroinflammatory agents .
-
- 1,2,3,4-Tetrahydroisoquinoline is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative tubulin inhibitors .
- It’s often used in the synthesis of other compounds, and the exact applications can depend on the particular synthesis pathways being explored .
- This compound is an important structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products with a wide range of pharmacological applications .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBOPYLOTAXPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

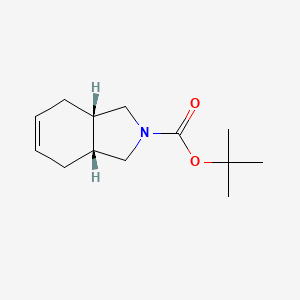
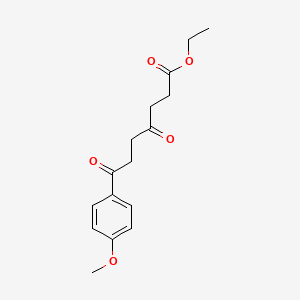
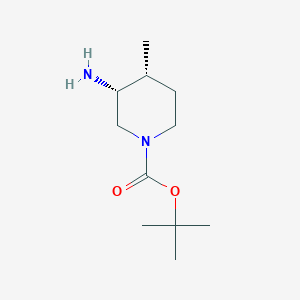
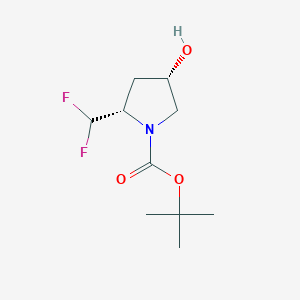
![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)
![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)
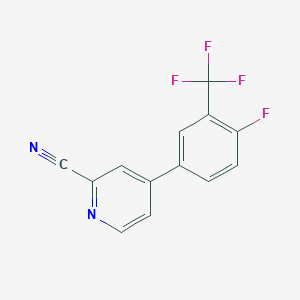
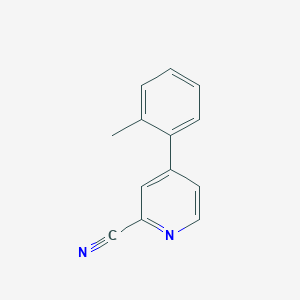
![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)
